2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide

Catalog No.
S16159471
CAS No.
M.F
C9H12N4OS
M. Wt
224.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-N-(pr...

Product Name

2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide

IUPAC Name

2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-prop-2-ynylacetamide

Molecular Formula

C9H12N4OS

Molecular Weight

224.29 g/mol

InChI

InChI=1S/C9H12N4OS/c1-4-5-10-8(14)6-15-9-12-11-7(2)13(9)3/h1H,5-6H2,2-3H3,(H,10,14)

InChI Key

VBBUAHAYJBEUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N1C)SCC(=O)NCC#C

2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide is a compound featuring a triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms. This compound is characterized by the presence of a thioether group linked to the triazole and an acetamide functional group. Its molecular formula is C11H14N4OSC_{11}H_{14}N_4OS, and it has a molecular weight of approximately 250.32 g/mol. The compound's structure suggests potential biological activity, particularly in pharmacology and agrochemistry.

Typical for triazoles and thio compounds. Key reactions include:

  • Nucleophilic Substitution: The sulfur atom in the thio group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Acylation: The acetamide group can be modified through acylation reactions, potentially altering its biological properties.
  • Hydrolysis: Under acidic or basic conditions, the acetamide group may hydrolyze to form the corresponding acid and amine.

Compounds containing the 1,2,4-triazole moiety are known for their diverse biological activities. Specifically, 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide may exhibit:

  • Antifungal Properties: Triazole derivatives are often utilized in antifungal medications due to their ability to inhibit fungal sterol synthesis.
  • Antimicrobial Activity: The compound may also possess antimicrobial properties against various bacterial strains.
  • Potential Anticancer Activity: Some studies suggest that triazole derivatives can inhibit cancer cell proliferation.

The synthesis of 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide typically involves:

  • Formation of the Triazole Ring: Starting from appropriate precursors such as hydrazines and carbonyl compounds under acidic or basic conditions.
  • Thioether Formation: Reacting the triazole with a suitable thiol under mild conditions to introduce the thio group.
  • Acetamide Formation: Finally, reacting the thio-substituted triazole with propargylamine followed by acetylation to yield the target compound.

Interaction studies involving 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide have focused on its binding interactions with biological targets such as enzymes involved in fungal sterol biosynthesis. These studies typically employ techniques like:

  • Molecular Docking: To predict binding affinities and orientations within active sites of target proteins.
  • In Vitro Assays: To evaluate the biological activity against specific pathogens.

Several compounds share structural similarities with 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide:

Compound NameStructureSimilarity Index
5-Methyl-4H-1,2,4-triazoleStructure0.76
(4-Methyl-4H-[1,2,4]triazol-3-yl)methanolStructure0.68
5-Isopropyl-4H-1,2,4-triazolStructure0.60
4-(4-Methyltriazol)piperidineStructure0.59

Uniqueness

What sets 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-N-(prop-2-yne)-acetamide apart from these similar compounds is its specific combination of a thioether linkage and an acetamide group which may enhance its lipophilicity and biological activity compared to other triazoles lacking these features.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

224.07318219 g/mol

Monoisotopic Mass

224.07318219 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-15

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